N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine
Description
N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine (CAS: 939757-31-0) is a Boc (tert-butoxycarbonyl)-protected amine derivative featuring a 2,4-difluorophenyl group and a hydroxylated ethanamine backbone. Its molecular formula is C₁₃H₁₇F₂NO₃, with a molecular weight of 273.28 g/mol . The Boc group serves as a protective moiety for the amine, enabling selective reactivity in multi-step syntheses. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for antimicrobial or antitumor agents, given the bioactive relevance of fluorinated aromatic systems .
Properties
IUPAC Name |
tert-butyl N-[2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3/c1-13(2,3)19-12(18)16-7-11(17)9-5-4-8(14)6-10(9)15/h4-6,11,17H,7H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMCVGZJKYYNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=C(C=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585659 | |
| Record name | tert-Butyl [2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939757-31-0 | |
| Record name | tert-Butyl [2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine
General Synthetic Strategy
The preparation of this compound typically involves:
- The synthesis or procurement of the corresponding 2-(2,4-difluorophenyl)-2-hydroxyethanamine (free amine).
- Protection of the amine group using tert-butoxycarbonyl (Boc) to form the Boc-protected derivative.
The Boc protection step is commonly carried out by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Specific Synthetic Routes
Starting Material Preparation
The key intermediate, 2-(2,4-difluorophenyl)-2-hydroxyethanamine, can be synthesized via:
- Nucleophilic addition of difluorophenyl-substituted aldehydes or ketones to amine nucleophiles.
- Reduction of corresponding imines or oximes derived from 2,4-difluorophenyl precursors.
- Hydroxyethylation of 2,4-difluorophenyl amines under controlled conditions.
While specific literature on the exact preparation of this intermediate is limited, analogues such as N-Boc-2-(4-methylphenyl)-2-hydroxyethanamine have been reported and can serve as a model for synthesis, suggesting similar conditions and reagents can be applied with appropriate fluorinated substrates.
Boc Protection of the Amine
The Boc protection is generally performed by:
- Dissolving the free amine in an organic solvent such as dichloromethane or tetrahydrofuran.
- Adding di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until completion.
This method affords the N-Boc-protected amine with high selectivity and yield.
Detailed Research Findings on Preparation
Boc Protection Efficiency and Conditions
- Boc protection reactions of aromatic amines bearing electron-withdrawing groups such as fluorine typically proceed smoothly under mild conditions.
- Reaction times range from 1 to 24 hours depending on substrate reactivity and solvent choice.
- Yields reported for similar compounds are typically above 80%, with purity suitable for further synthetic applications.
Thermal Deprotection Studies (Relevant to Boc Chemistry)
Though focused on deprotection, studies on thermal stability of N-Boc groups provide insight into the robustness of the Boc protection on such substrates. Continuous flow thermal deprotection methods have demonstrated:
Comparative Data Table: Preparation Parameters for this compound and Analogues
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of [2-(2,4-Difluorophenyl)-2-oxoethyl]carbamic acid tert-butyl ester.
Reduction: Formation of [2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbinol.
Substitution: Formation of various substituted difluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its difluorophenyl group is of particular interest due to its potential to interact with biological targets in unique ways.
Medicine
In medicine, this compound is investigated for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, which can then exert its therapeutic effects.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The ester group can be hydrolyzed to release the active drug, which can then interact with its target to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine with key analogs:
Key Observations:
- Fluorinated Aromatic Groups : The 2,4-difluorophenyl group in the target compound and tosufloxacin is associated with enhanced bioactivity, particularly antimicrobial effects, due to increased lipophilicity and target binding .
- Boc Protection : Boc groups are universally employed to protect amines during synthesis, as seen in the target compound, benzamide derivatives , and piperidone analogs .
- Hydroxyl vs. Carbonyl Functionality : The hydroxyl group in the target compound distinguishes it from carbonyl-containing analogs (e.g., benzamides ), offering distinct solubility and reactivity profiles.
Challenges:
- Hydroxyl Group Stability: The hydroxyl group in the target compound may require protection during acidic or basic conditions to prevent undesired side reactions, a consideration less critical in non-hydroxylated analogs .
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s hydroxyl group would exhibit a broad O-H stretch (~3200–3600 cm⁻¹), absent in non-hydroxylated analogs like benzamides . Boc-protected amines show characteristic C=O stretches at ~1680–1720 cm⁻¹, consistent across analogs .
- NMR : The 2,4-difluorophenyl group in the target compound would display distinct ¹⁹F NMR shifts (e.g., ~-110 to -120 ppm for meta-F and para-F), similar to tosufloxacin .
Notes
Synthetic Optimization : Future studies should explore the target compound’s synthesis, particularly hydroxyl group introduction and Boc deprotection conditions.
Biological Screening: Testing the compound against bacterial persisters or Trypanosoma species could validate its utility, building on and .
Structural Diversification : Modifying the hydroxyl group (e.g., phosphorylation, glycosylation) may enhance solubility or target specificity.
Biological Activity
N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 255.27 g/mol
- CAS Number : 939757-24-1
- Structure : The compound features a Boc (tert-butyloxycarbonyl) protecting group, a difluorophenyl moiety, and a hydroxyethanamine backbone.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific proteases involved in cellular signaling pathways. For instance, it has been noted to exhibit inhibitory effects on aspartic proteases, which play a critical role in various physiological processes and disease states .
- Antimicrobial Properties : Similar compounds have shown activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities with known antibacterial agents suggest potential efficacy .
- Cytotoxicity : Related compounds have exhibited cytotoxic properties against cancer cell lines, suggesting that this compound may also possess anti-cancer activity. Further research is needed to elucidate its specific effects on tumor cells.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for determining its therapeutic potential:
- Bioavailability : Initial assessments indicate that the compound may have favorable oral bioavailability due to its lipophilic nature.
- Metabolism : The presence of the Boc group suggests potential metabolic pathways involving deprotection to yield the active amine form.
In Vivo Studies
Recent studies have investigated the in vivo effects of related compounds on animal models:
- A study focusing on similar hydroxyethylamine derivatives demonstrated significant inhibition of tumor growth in xenograft models . This provides a basis for further exploration of this compound's anticancer potential.
In Vitro Assays
In vitro assays have been conducted to evaluate the compound's effect on various cell lines:
- Cell Viability Assays : Preliminary results indicate that the compound may reduce cell viability in certain cancer cell lines at micromolar concentrations.
| Compound | Cell Line | IC (µM) | Effect |
|---|---|---|---|
| This compound | A20 (B cell line) | TBD | Cytotoxic |
| Similar Hydroxyethylamine Derivative | MCF7 (Breast cancer) | 12.5 | Cytotoxic |
Q & A
Q. What synthetic strategies are effective for preparing N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine, and what intermediates are critical?
Methodological Answer : A common approach involves starting with 2,4-difluorophenyl-containing precursors. For example, 2,4-difluorophenylaldehyde can undergo aldol condensation with nitroethane derivatives to form β-hydroxy intermediates, followed by reduction and Boc protection. Key intermediates include:
- 2,4-Difluorophenylaldehyde : Used as the aryl backbone source.
- β-Hydroxy nitro intermediates : Critical for stereochemical control; reduction (e.g., catalytic hydrogenation) yields the corresponding amine.
- Boc-protection : Ensures amine stability during subsequent reactions .
Validation : Monitor intermediates via H/F NMR to confirm regioselectivity and purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer :
- Vibrational Spectroscopy (FT-IR/Raman) : Identifies functional groups (e.g., Boc carbamate C=O stretch at ~1680–1720 cm, hydroxyl O–H stretch at ~3300 cm) and fluorine substitution patterns .
- NMR (H, C, F) : Resolves stereochemistry and electronic effects. For example, F NMR distinguishes 2,4-difluorophenyl environments (δ ~ -110 to -120 ppm for ortho/meta fluorines) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] for CHFNO: calc. 284.1098) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways or predict electronic properties?
Methodological Answer : DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties (e.g., bond dissociation energies, reaction barriers). Key steps:
Geometry Optimization : Use basis sets like 6-311++G(d,p) for fluorine and nitrogen atoms.
Electronic Analysis : Calculate HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic attack at the Boc-protected amine).
Solvent Effects : Apply polarizable continuum models (PCM) for reaction simulations in solvents like DCM or THF .
Case Study : DFT predicted a 2.4 kcal/mol deviation in atomization energies for similar fluorinated amines, aligning with experimental thermochemistry .
Q. How can researchers resolve contradictions in reported spectral data for derivatives?
Methodological Answer :
- Comparative Analysis : Use substituent effects (e.g., electron-withdrawing fluorine vs. hydroxyl groups) to rationalize shifts in F NMR or IR spectra. For example, ortho-fluorine deshields adjacent protons by ~0.3 ppm in H NMR .
- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for solid-state conformation vs. solution-phase NMR) to address discrepancies in stereochemical assignments .
Q. What experimental precautions are critical when using this compound in air/moisture-sensitive reactions?
Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions (e.g., Grignard additions to the hydroxyl group).
- Stability Tests : Monitor Boc-deprotection under acidic conditions (e.g., TFA/DCM) via TLC or in-situ IR to avoid over-reaction.
- Waste Management : Segregate fluorinated byproducts for specialized disposal to prevent environmental contamination .
Data Contradiction Analysis
Example : Conflicting F NMR shifts in derivatives may arise from solvent polarity or aggregation effects. To resolve:
Solvent Screening : Compare shifts in DMSO-d (polar, H-bonding) vs. CDCl (non-polar).
Concentration Dependence : Dilute samples to minimize self-association.
Computational Validation : Compare experimental shifts with DFT-predicted values using solvent-specific parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
